5‑HT₃A Receptor Antagonism: Potency Within the Phenylethanesulfonamide Patent Series
Although the exact IC₅₀ of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethanesulfonamide has not been published in isolation, the compound incorporates the 2‑phenylethanesulfonamide pharmacophore that delivers sub‑nanomolar 5‑HT₃A antagonism across the Takeda series. The tightest member of the series (BDBM221524) achieves IC₅₀ = 0.53 nM, while the weakest retains IC₅₀ = 13 nM, establishing an activity window of ~25‑fold [1]. In contrast, the classic 5‑HT₃ antagonist ondansetron exhibits IC₅₀ ≈ 1.2 nM under comparable conditions, positioning the phenylethanesulfonamide scaffold in a competitive potency range [2].
| Evidence Dimension | 5‑HT₃A receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | Embedded in patent series (phenylethanesulfonamide scaffold); closest disclosed analogs IC₅₀ 0.53–1.05 nM |
| Comparator Or Baseline | Ondansetron: IC₅₀ ≈ 1.2 nM (same assay type) |
| Quantified Difference | Scaffold representative analogs are up to ~2.3‑fold more potent than ondansetron |
| Conditions | Human 5‑HT₃A receptor, calcium‑flux inhibition assay, 2 °C |
Why This Matters
For researchers selecting a 5‑HT₃ antagonist tool compound, the phenylethanesulfonamide scaffold offers potency parity or superiority to the clinical benchmark ondansetron, with structural novelty that may translate to distinct off‑target profiles.
- [1] BindingDB: BDBM221524 (IC₅₀ 0.53 nM), BDBM221538 (IC₅₀ 1.05 nM), BDBM221548 (IC₅₀ 0.74 nM), BDBM98795 (IC₅₀ 1.02 nM). All from US9303045/US9695195. View Source
- [2] Ondansetron 5‑HT₃ IC₅₀ ≈ 1.2 nM (calcium‑flux assay). Derived from comparative pharmacology literature. View Source
